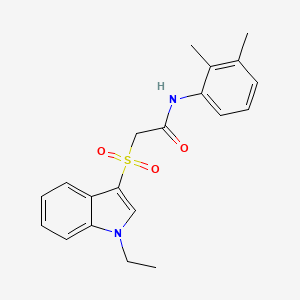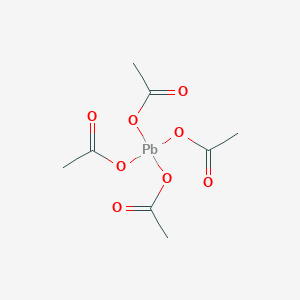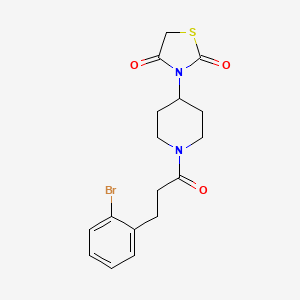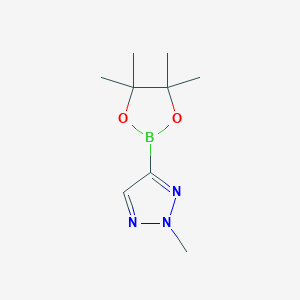![molecular formula C6H6ClN3O6S2 B2501232 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid CAS No. 2089277-73-4](/img/structure/B2501232.png)
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid is a useful research compound. Its molecular formula is C6H6ClN3O6S2 and its molecular weight is 315.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Hybrid catalysts play a crucial role in the synthesis of pyranopyrimidine scaffolds, which are vital precursors for the pharmaceutical and medicinal industries due to their broad synthetic applications and bioavailability. The application of diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, has been explored for the development of substituted pyrano/hexahydrofuro[2,3-d]pyrimidin-2-one derivatives. This demonstrates the importance of 7H-Pyrrolo[2,3-d]pyrimidine-related compounds in facilitating complex chemical reactions through catalyst design and application, providing a pathway for developing lead molecules in drug discovery and other areas (Parmar, Vala, & Patel, 2023).
Optical Sensors
Pyrimidine derivatives, closely related to 7H-Pyrrolo[2,3-d]pyrimidine compounds, have been identified as excellent candidates for optical sensors due to their ability to form coordination and hydrogen bonds. This makes them suitable for use as sensing probes in the development of optical sensors for detecting various metal ions. The significance of pyrimidine derivatives in both biological and medicinal applications, as well as in the creation of exquisite sensing materials, highlights the versatility and potential of 7H-Pyrrolo[2,3-d]pyrimidine-related compounds in scientific research (Jindal & Kaur, 2021).
Propiedades
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2S.H2O4S/c7-13(11,12)5-2-9-6-4(5)1-8-3-10-6;1-5(2,3)4/h1-3H,(H,8,9,10);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOSATMMWLUYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)S(=O)(=O)Cl.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089277-73-4 |
Source


|
| Record name | 7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2501157.png)
![4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2501158.png)

![4,4,4-trifluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}butanamide](/img/structure/B2501160.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2501161.png)

![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine](/img/structure/B2501163.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501166.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2501167.png)


